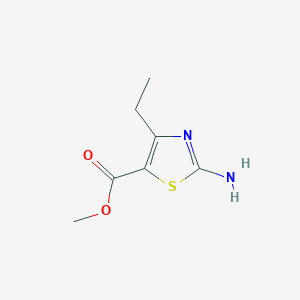

2-アミノ-4-エチル-1,3-チアゾール-5-カルボン酸メチル

説明

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (MTE-TC) is a heterocyclic compound which belongs to the thiazole family. It is an important synthetic intermediate used in the synthesis of a variety of organic compounds. MTE-TC is also known as 2-amino-4-ethylthiazole-5-carboxylate, 2-amino-4-ethylthiazole-5-carboxylic acid, and 2-amino-4-ethyl-5-thiazolecarboxylic acid. MTE-TC is a versatile organic compound that has a wide range of applications in the pharmaceutical, agrochemical, and cosmetic industries.

科学的研究の応用

抗酸化活性

チアゾール誘導体は抗酸化特性を示すことが分かっています . チアゾール誘導体は、細胞損傷を引き起こす可能性のある有害な化合物であるフリーラジカルを中和することができます。このため、心血管疾患や神経変性疾患など、酸化ストレスに関連する疾患の治療に役立つ可能性があります。

鎮痛および抗炎症活性

チアゾール化合物は、鎮痛(痛みを和らげる)および抗炎症効果を示すことが示されています . これは、関節炎やその他の筋骨格系疾患など、痛みと炎症を特徴とする状態の治療における潜在的な用途を示唆しています。

抗菌および抗真菌活性

チアゾール誘導体は、抗菌および抗真菌活性を示しました . これらは、細菌や真菌が原因の感染症を治療するための新しい薬剤の開発に使用される可能性があります。

抗ウイルス活性

一部のチアゾール化合物は、抗ウイルス特性を示しています . これらは、HIVの治療を含む抗ウイルス薬の開発に使用される可能性があります。

利尿活性

チアゾール誘導体は利尿効果があることが分かっています . これは、体液の蓄積を減らすことが有益な高血圧や心不全などの状態の治療における潜在的な用途を示唆しています。

抗けいれんおよび神経保護活性

チアゾール化合物は、抗けいれんおよび神経保護効果を示すことが示されています . これは、てんかんや神経変性疾患などの神経疾患の治療における潜在的な用途を示唆しています。

抗腫瘍および細胞毒性活性

チアゾール誘導体は、抗腫瘍および細胞毒性活性を示しました . これらは、新しい抗がん剤の開発に使用される可能性があります。

配位化合物の調製

“2-アミノ-4-エチル-1,3-チアゾール-5-カルボン酸メチル”は、混合リガンドdien-Cu(II)錯体の調製に使用できます . これらの錯体は、抗がんおよび抗菌活性を有する可能性があります .

作用機序

Target of Action

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a synthetic compound that has been studied for its potential biological activities . . Thiazole derivatives have been found to interact with a variety of targets, including DNA and topoisomerase II , but it’s unclear if this specific compound interacts with these targets.

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects

Result of Action

Some thiazole derivatives have been found to have significant antibacterial and antifungal potential

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, these factors could include pH, temperature, and the presence of other compounds or enzymes. For example, one study found that the corrosion inhibition efficiency of a similar compound, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, increased with the increase in inhibitor concentration and temperature . .

生化学分析

Biochemical Properties

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This interaction is crucial as it can inhibit the enzyme’s activity, thereby exhibiting antibacterial properties. Additionally, the compound’s thiazole ring can participate in nucleophilic and electrophilic reactions, further contributing to its biochemical versatility .

Cellular Effects

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving glioblastoma and melanoma cells, the compound demonstrated selective cytotoxicity, indicating its potential as an anti-cancer agent . It can induce apoptosis in these cells by disrupting mitochondrial function and activating caspase pathways. Furthermore, the compound’s interaction with DNA and topoisomerase II can lead to DNA strand breaks, affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, altering their function. For instance, its binding to UDP-N-acetylmuramate/L-alanine ligase inhibits the enzyme’s activity, preventing bacterial cell wall synthesis . Additionally, the compound’s interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antibacterial and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial growth and prolonged cytotoxic effects on cancer cells . Additionally, the compound’s stability in different solvents and temperatures has been evaluated, indicating its suitability for various experimental conditions .

Dosage Effects in Animal Models

The effects of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antibacterial and anticancer activities . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, its interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

Methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and influences gene expression . These localization patterns are mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .

特性

IUPAC Name |

methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXOJOUWPHIVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352731 | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302964-21-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)

![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)